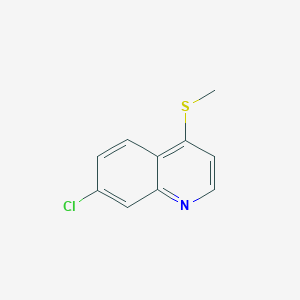
7-Chloro-4-methylsulfanylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-methylsulfanylquinoline is a quinoline derivative known for its significant biological and chemical properties. Quinolines are nitrogen-based heterocyclic aromatic compounds that have been widely studied due to their diverse applications in medicinal chemistry, particularly for their antimicrobial, antimalarial, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methylsulfanylquinoline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with thiols under basic conditions to introduce the methylsulfanyl group at the 4-position . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-4-methylsulfanylquinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chloro group at the 7-position can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-methylsulfanylquinoline has been extensively studied for its applications in various fields:
Wirkmechanismus
The mechanism of action of 7-Chloro-4-methylsulfanylquinoline involves its interaction with various molecular targets. In antimalarial applications, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death. In cancer cells, it may induce apoptosis through the generation of reactive oxygen species and disruption of mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-hydroxyquinoline: Exhibits antimicrobial properties.
7-Chloro-4-methoxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness: 7-Chloro-4-methylsulfanylquinoline stands out due to its unique combination of a chloro and methylsulfanyl group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
5453-90-7 |
|---|---|
Molekularformel |
C10H8ClNS |
Molekulargewicht |
209.70 g/mol |
IUPAC-Name |
7-chloro-4-methylsulfanylquinoline |
InChI |
InChI=1S/C10H8ClNS/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3 |
InChI-Schlüssel |
OARUTHXOENJFGL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C2C=CC(=CC2=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


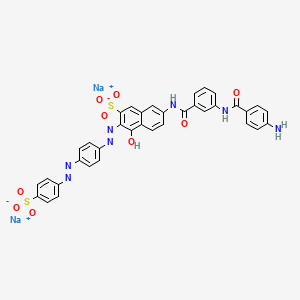
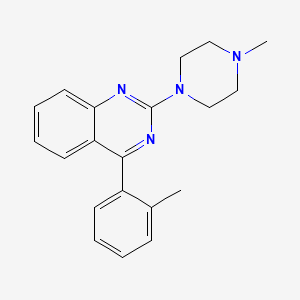
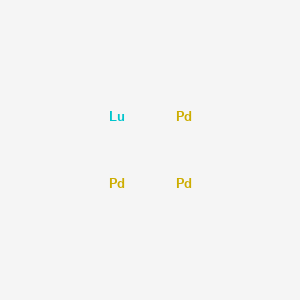

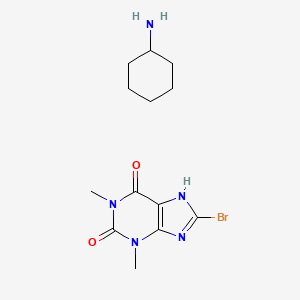
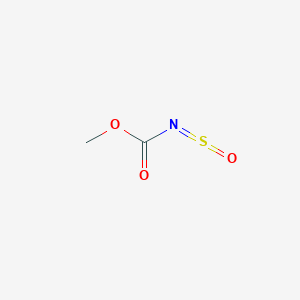
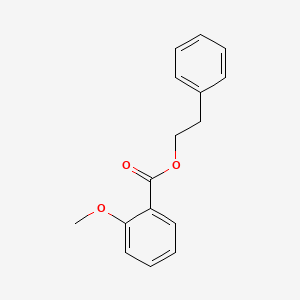
![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)




![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)
